molecular formula C10H5F3O2 B3031554 3-(Trifluoromethyl)chromen-2-one CAS No. 497959-34-9

3-(Trifluoromethyl)chromen-2-one

Cat. No.: B3031554
CAS No.: 497959-34-9
M. Wt: 214.14 g/mol
InChI Key: GKWWIZOKXSWGTQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)chromen-2-one is a privileged chemical scaffold in medicinal chemistry and drug discovery. Its core structure combines a chromen-2-one (coumarin) backbone with a strategically positioned trifluoromethyl group, which is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets . This makes it a highly valuable intermediate for developing novel therapeutic agents. Research has highlighted the significant anti-inflammatory potential of compounds based on the 2-trifluoromethylchromene structure. These molecules have been shown to function as selective COX-2 inhibitors, providing potent anti-inflammatory and analgesic effects . In innovative research, hybrid molecules combining the 2-trifluoromethylchromene scaffold with other pharmacophores, such as indole, have been designed to mitigate the severe gastrointestinal side effects, including ulceration, commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . These novel compounds demonstrate robust anti-inflammatory activities in biological models, effectively reducing the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) . Furthermore, the trifluoromethylated coumarin scaffold shows great promise in oncology research. Specific derivatives, such as 4-trifluoromethyl-6,7-dihydroxycoumarin, have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), a validated anti-apoptotic protein target in cancer . With a demonstrated Ki value in the sub-micromolar range, these inhibitors can overcome resistance to conventional chemotherapeutics and induce apoptosis in cancer cells, offering a potential strategy for future anticancer drug development . The versatility and proven bioactivity of this compound make it an essential compound for researchers exploring new treatments for inflammatory diseases and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWWIZOKXSWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381372
Record name 3-(trifluoromethyl)chromen-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID10381372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-34-9
Record name 3-(trifluoromethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Trifluoromethyl Chromen 2 One and Its Derivatives

Classical and Refined Synthetic Strategies

Traditional methods for the synthesis of coumarin (B35378) derivatives have been adapted and refined for the preparation of their trifluoromethylated analogs. These strategies often involve condensation and cyclization reactions, which have been optimized for improved efficiency and substrate scope.

Knoevenagel Condensation and Intramolecular Cyclization Protocols

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins. wikipedia.orgasianpubs.org This reaction typically involves the condensation of a compound with an active methylene (B1212753) group and a carbonyl compound, followed by a dehydration step. wikipedia.org In the context of 3-(Trifluoromethyl)chromen-2-one synthesis, this often entails the reaction of a salicylaldehyde (B1680747) derivative with a trifluoromethyl-containing active methylene compound. The initial condensation product then undergoes an intramolecular cyclization to form the chromen-2-one ring system. asianpubs.org

Various catalysts, including weak bases like piperidine (B6355638), can be employed to facilitate the condensation. wikipedia.orgnih.gov The reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome and yield. For instance, performing the reaction in ethanol (B145695) with piperidine as a base is a common protocol. wikipedia.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, is another important variation, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

A tandem O-alkylation-Knoevenagel condensation approach has also been developed for the synthesis of related chromene derivatives, highlighting the versatility of this reaction in one-pot procedures. epa.gov

Multi-Component Reaction (MCR) Approaches for Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound and its derivatives from three or more starting materials in a single step. organic-chemistry.orgfrontiersin.org This approach is highly valued for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. tandfonline.comtandfonline.com

Several named reactions, such as the Biginelli and Mannich reactions, are classic examples of MCRs that have been adapted for the synthesis of heterocyclic compounds. organic-chemistry.org In the context of trifluoromethylated chromenes, a one-pot, three-component reaction of an aldehyde, 1,3-cyclohexanedione, and 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione in the presence of a catalytic amount of triethylamine (B128534) has been reported to produce trifluoromethyl-containing tetrahydro-2H-chromen-5(6H)-one derivatives. researchgate.net

Furthermore, a pseudo-three-component reaction of homophthalonitrile and o-hydroxybenzaldehyde has been developed using organocatalysis to diastereoselectively form chromeno[2,3-c]isoquinolin-5-amines. nih.gov Another novel protocol involves the multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives. rsc.org A silver-catalyzed three-component reaction has also been utilized to synthesize trifluoromethyl-substituted 1,2,3-triazolines. nih.gov

One-Pot Synthesis of Trifluoromethylated Chromene Derivatives

One-pot syntheses are highly desirable as they reduce reaction time, energy consumption, and waste generation by performing multiple reaction steps in a single reaction vessel without isolating intermediates. tandfonline.comtandfonline.com Several one-pot methods for the synthesis of trifluoromethylated chromene derivatives have been developed.

One such method involves the reaction of 2-naphthol (B1666908) with α,β-unsaturated trifluoromethyl ketones in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and concentrated sulfuric acid in dichloromethane (B109758) at room temperature. tandfonline.comtandfonline.com This approach affords 3-trifluoromethyl-substituted benzo[f]chromene derivatives in good to excellent yields. tandfonline.comtandfonline.com The choice of solvent and base is crucial for the success of this reaction. tandfonline.com

Another example is the synthesis of 3-aryl-2H-chromene-4-carbonitriles through a one-pot tandem reaction of 2-(2-hydroxyphenyl)acetonitrile and 2-bromo-1-arylethanones using potassium carbonate in dioxane. epa.gov Additionally, palladium-catalyzed one-pot reactions have been developed for the synthesis of N-fused isoquinoline (B145761) derivatives. rsc.org

Catalytic Synthesis of this compound Scaffolds

The development of catalytic methods has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions and improved selectivity.

Organocatalysis and Heterogeneous Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional catalysis. google.comnih.gov Amino acids like proline and hydroxyproline (B1673980) are known to be effective organocatalysts for various reactions. rsc.org For instance, an acid hydrolysate of bovine tendons, rich in these amino acids, has been successfully used to catalyze the synthesis of coumarins and chromenes under solvent-free conditions and in multi-gram scale syntheses. rsc.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Nano-cellulose/Ti(IV)/Fe3O4 has been employed as a natural-based magnetic nano-catalyst for the one-pot synthesis of chromenes under solvent-free conditions. nih.gov Biogenic carbonates, synthesized through biologically induced mineralization, have also been shown to act as effective basic heterogeneous catalysts for the solvent-free Knoevenagel condensation to produce furan-based acrylonitrile (B1666552) derivatives. mdpi.com

Transition-Metal-Mediated Trifluoromethylation Reactions (e.g., Manganese(III) Acetate)

Transition metals play a crucial role in many modern synthetic transformations, including the introduction of the trifluoromethyl group. nih.govresearchgate.net Manganese(III) acetate (B1210297) is a versatile and selective oxidizing agent used in various organic syntheses, including radical cyclizations. sigmaaldrich.comwikipedia.orgresearchgate.net

A significant application of manganese(III) acetate is in the direct Csp2–H radical trifluoromethylation of coumarins. rsc.org This method utilizes sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, to selectively introduce a trifluoromethyl group at the 3-position of the coumarin ring in moderate to good yields. rsc.org This reaction can also be applied to the trifluoromethylation of other heterocyclic systems like quinolinones and pyrimidinones. rsc.org

Other transition-metal-catalyzed methods include visible-light-mediated photoredox catalysis for the synthesis of trifluoromethylated coumarins from phenyl methylpropiolates and triflyl chloride. thieme-connect.com A metal- and oxidant-free photocatalysis strategy using sodium triflinate under xenon lamp irradiation has also been reported for the direct trifluoromethylation of coumarins. researchgate.net

Research Findings on Synthetic Methodologies

Methodology Reactants Catalyst/Reagent Product Key Features Reference(s)
Knoevenagel CondensationSalicylaldehyde, Trifluoromethyl-active methylene compoundPiperidineThis compoundClassical, versatile wikipedia.orgasianpubs.org
Multi-Component ReactionAldehyde, 1,3-cyclohexanedione, Trifluoromethyl-β-diketoneTriethylamineTrifluoromethylated tetrahydrochromenoneOne-pot, high efficiency researchgate.net
One-Pot Synthesis2-Naphthol, α,β-unsaturated trifluoromethyl ketoneDBU, H₂SO₄3-Trifluoromethyl-benzo[f]chromeneGood to excellent yields tandfonline.comtandfonline.com
OrganocatalysisSalicylaldehyde, Active methylene compoundAmino acid hydrolysateCoumarins/ChromenesGreen, renewable catalyst rsc.org
Heterogeneous CatalysisAromatic aldehyde, Malononitrile (B47326), β-diketonenano-cellulose/Ti(IV)/Fe₃O₄ChromenesReusable magnetic catalyst nih.gov
Mn(III) Acetate-Mediated TrifluoromethylationCoumarinMn(OAc)₃, CF₃SO₂Na3-Trifluoromethyl coumarinDirect C-H functionalization rsc.org
Photoredox CatalysisPhenyl methylpropiolate, CF₃SO₂ClVisible light, photocatalyst3-Trifluoromethyl coumarinMild, broad scope thieme-connect.com

Photoredox Catalysis for Trifluoromethyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive radical species under mild conditions. The generation of the trifluoromethyl radical (•CF₃) is a key step in many trifluoromethylation reactions. One effective method involves the single-electron reduction of CF₃-substituted borate (B1201080) complexes using a photocatalyst activated by visible light. rsc.orgnih.gov For instance, a copper(I) photocatalyst can activate a CF₃-borate complex bearing a pyridine-N-oxide ligand, leading to the cleavage of the carbon-boron bond and the release of the •CF₃ radical. rsc.orgnih.gov

Another established approach utilizes ruthenium-based photosensitizers, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can initiate radical addition reactions. nih.gov While not exclusively for chromenones, these methodologies establish a general principle: a photocatalyst absorbs light to reach an excited state, enabling it to act as a potent single-electron transfer agent. This process can be harnessed to convert a stable trifluoromethyl source into a reactive trifluoromethyl radical, which can then be intercepted by a suitable organic substrate to form the desired C-CF₃ bond. This strategy avoids the harsh reagents often required in traditional trifluoromethylation methods. youtube.com

Regioselective Trifluoromethylation of Chromen-2-one Rings

Achieving regioselectivity—the controlled installation of the trifluoromethyl group at a specific position on the chromen-2-one nucleus—is critical for synthesizing structurally defined compounds.

Direct C(sp²)-H trifluoromethylation is a highly desirable and atom-economical strategy that involves the substitution of a hydrogen atom directly attached to a carbon of the aromatic or heterocyclic ring with a trifluoromethyl group. This approach circumvents the need for pre-functionalized starting materials, such as halogenated or organometallic coumarins. The radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones has been achieved using visible-light photoredox catalysis with Ru(bpy)₃Cl₂ as the photocatalyst. nih.gov This demonstrates the feasibility of forming C-C bonds with trifluoromethylated compounds under photoredox conditions. The generation of trifluoromethyl radicals via photoredox catalysis is a key enabling technology for this type of transformation, allowing the •CF₃ radical to be added to the electron-rich positions of the chromen-2-one ring system.

An alternative, indirect method for introducing the trifluoromethyl group is through trifluoroacetylation, which installs a trifluoroacetyl group (-COCF₃) onto the chromen-2-one ring. This ketone can then potentially be converted to the trifluoromethyl group in a subsequent step. A series of 3-(trifluoroacetyl)coumarins have been synthesized through the recyclization of ethyl-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates. researchgate.net This reaction proceeds efficiently under microwave-assisted, solvent-free conditions, yielding the desired products in high yields (73-88%). researchgate.net These 3-trifluoroacetyl coumarins serve as crucial intermediates for further chemical modifications. ingentaconnect.com

Innovative Synthetic Techniques and Sustainable Practices

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Microwave irradiation and sonication represent two key technologies that align with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for solvents.

Microwave-assisted organic synthesis has proven to be a valuable technique for accelerating a wide range of chemical reactions. nih.govmdpi.com In the context of coumarin synthesis, microwave irradiation significantly reduces reaction times and can lead to higher product yields compared to conventional heating methods. ingentaconnect.comnih.gov For example, the synthesis of 3-(trifluoroacetyl)coumarins was achieved in high yields under solvent-free, microwave-assisted conditions. researchgate.net Similarly, the synthesis of coumarin-based 1,2,3-triazoles demonstrated a marked improvement in both yield and reaction time when switching from conventional heating to microwave irradiation. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for preparing coumarin-based 1,2,3-triazole intermediates.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Intermediates Data sourced from reference nih.gov

Compound Conventional Method (Time, h) Conventional Method (Yield, %) Microwave Method (Time, min) Microwave Method (Yield, %)
6a 8 70 10 85
6b 10 68 12 82
6c 10 72 15 88

| 6d | 12 | 69 | 15 | 84 |

This data clearly shows that microwave-assisted synthesis reduces reaction times from hours to minutes while simultaneously increasing product yields by a significant margin.

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process creates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. ornl.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including coumarin derivatives. researchgate.netresearchgate.net A rapid and efficient one-pot synthesis of naphthopyranes, which are structurally related to chromenones, was developed using ultrasonic irradiation in the presence of a copper triflate catalyst. researchgate.net This method offers advantages such as clean reaction profiles, simple methodology, short reaction times, and high yields. researchgate.net The application of ultrasound can significantly enhance reaction rates and efficiency, providing a green alternative to conventional methods. nih.govresearchgate.net

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

Solvent-Free Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone for the synthesis of coumarin-3-carboxylic acids and their derivatives. asianpubs.org Adapting this reaction to solvent-free conditions has proven highly effective for producing precursors to trifluoromethylated coumarins. An efficient, environmentally friendly protocol involves the Knoevenagel condensation of various salicylaldehydes with ethyl trifluoroacetoacetate. mdpi.comresearchgate.net

In one notable approach, silica-immobilized L-proline is used as a recyclable catalyst. mdpi.comresearchgate.net The reaction proceeds under solvent-free conditions, either in a conventional oven or under microwave irradiation, to yield ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. mdpi.comresearchgate.net These intermediates are crucial for the subsequent synthesis of 3-(trifluoromethyl)coumarin derivatives. researchgate.net The use of a solid-supported catalyst simplifies purification and allows for its convenient recovery and reuse without significant loss of activity. mdpi.comresearchgate.net

Another method employs a combination of potassium dihydrogen phosphate (B84403) (KH2PO4) and a small amount of water to catalyze the cascade reaction of ortho-hydroxyarylaldehydes with Meldrum's acid, leading to coumarin-3-carboxylic acids in good to high yields under solvent-free conditions. researchgate.net The key advantages of these protocols include the absence of toxic solvents, clean reaction profiles, and straightforward product isolation. researchgate.net

Further transformation of the intermediate ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates into 3-(trifluoroacetyl)coumarins can also be achieved under microwave-assisted, solvent-free conditions, offering high yields and short reaction times. researchgate.net

Table 1: Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene Derivatives

ReactantsCatalystConditionsProductYieldReference
Salicylaldehydes, Ethyl trifluoroacetoacetateSilica-immobilized L-prolineSolvent-free, 80 °C (oven) or MicrowaveEthyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylatesHigh mdpi.com, researchgate.net
ortho-Hydroxyarylaldehydes, Meldrum's acidKH2PO4 / H2OSolvent-freeCoumarin-3-carboxylic acidsGood to High researchgate.net
Ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylatesNone (Recyclization)Solvent-free, Microwave3-(Trifluoroacetyl)coumarins73-88% researchgate.net

Mechanochemical Pechmann Condensation

The Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. jk-sci.comorganic-chemistry.org The development of mechanochemical protocols for this reaction represents a significant advancement in green chemistry. rsc.orgresearchgate.net High-speed ball milling, for instance, provides an energy-efficient, solvent-free alternative to traditional heating.

A mechanochemical approach has been successfully applied to the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) derivatives. In this method, a mixture of a substituted resorcinol, such as 4-(trifluoromethyl)resorcinol, and ethyl acetoacetate (B1235776) is milled with a catalytic amount of a Lewis acid like indium(III) chloride. The reaction proceeds rapidly at room temperature, often completing within minutes, and affords the desired product in high yields after simple recrystallization. The primary benefits of this technique are the exceptionally fast kinetics and the complete elimination of solvent waste.

Similarly, the synthesis of other complex derivatives, such as 6-hexyl-7-hydroxy-4-trifluoromethyl-2H-chromen-2-one, has been achieved via ball milling of the appropriate phenol and β-ketoester in the presence of methanesulfonic acid as a catalyst. rsc.orgresearchgate.net This solvent-free, ambient temperature process is scalable, cost-effective, and avoids the use of hazardous acids, offering high yields and straightforward purification. rsc.org

Table 2: Mechanochemical Synthesis of 3-(Trifluoromethyl)coumarin Derivatives

ReactantsCatalystConditionsProductYieldReference
4-(Trifluoromethyl)resorcinol, Ethyl acetoacetateIndium(III) chloride (3 mol%)Ball Milling, 60 Hz, 10-20 min, Room Temp.7-Hydroxy-4-(trifluoromethyl)coumarin80-88%
5-Hexylresorcinol, Ethyl 4,4,4-trifluoroacetoacetateMethanesulfonic acid (10 mol%)Ball Milling, Ambient Temp.6-Hexyl-7-hydroxy-4-trifluoromethyl-2H-chromen-2-one81% researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Trifluoromethyl Chromen 2 One

Nucleophilic Substitution Reactions on the Chromen-2-one Core

The chromen-2-one (coumarin) core, particularly when substituted with electron-withdrawing groups like the trifluoromethyl group, is susceptible to nucleophilic attack. While the lactone ring itself can be opened by strong nucleophiles, substitution reactions often target other positions on the heterocycle, especially when a good leaving group is present. For instance, in derivatives like 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one, the bromine atom at the C-7 position serves as a leaving group for nucleophilic substitution. Such reactions allow for the introduction of various functional groups, including amines, thiols, or alkoxides. These substitutions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

The introduction of a trifluoromethyl group at the C-2 position of 3-nitro-2H-chromenes has been shown to activate the double bond and increase the stereoselectivity of their reactions with nucleophiles. mdpi.com This enhancement is attributed to the strong electron-withdrawing nature of the CF3 group. mdpi.com

Oxidation and Reduction Chemistry of the Lactone Ring

The lactone ring within the 3-(Trifluoromethyl)chromen-2-one structure can undergo both oxidation and reduction, leading to a variety of transformed products.

Reduction: Reduction of the lactone ring in coumarins can lead to various products. For example, the use of reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can result in the formation of hydroxy derivatives. nih.gov These reactions are typically performed in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). For instance, the reduction of a related dihydroquinoxalin-2-one derivative with LiAlH4 in THF led to the corresponding reduced product. nih.gov The nitrile group in related chromene derivatives can be reduced to an amine group using similar reducing agents.

Cross-Coupling Reactions and Peripheral Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of the this compound scaffold. wikipedia.orgyoutube.com These reactions, often catalyzed by transition metals like palladium, allow for the introduction of diverse substituents at various positions on the chromene ring. wikipedia.orgyoutube.comresearchgate.net

The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for the alkynyl derivatization of the chromen-2-one core. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be carried out under mild conditions. wikipedia.orglibretexts.orgcommonorganicchemistry.comorganic-chemistry.org

In the context of related chromene systems, the Sonogashira reaction has been successfully used to introduce various alkynyl groups at the C-6 position. nih.gov For example, 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene was reacted with a range of terminal alkynes to produce 6-alkynyl analogues. nih.gov This demonstrates the feasibility of using Sonogashira coupling for the peripheral functionalization of the chromene skeleton.

Table 1: Examples of Sonogashira Coupling Reactions on Related Chromene Systems

Starting Material Alkyne Catalyst System Product
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI, TEA 6-(Trimethylsilylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene
6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene Phenylacetylene Pd(PPh3)2Cl2, CuI, TEA 6-(Phenylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene

This table is illustrative and based on reactions performed on similar chromene structures.

The C-6 and C-7 positions of the chromen-2-one ring are common targets for derivatization to modify the molecule's properties. The presence of a halogen, such as bromine, at these positions provides a handle for various cross-coupling reactions.

For instance, a bromo-substituted coumarin (B35378) can undergo Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, to introduce new aryl or vinyl groups. acs.org Similarly, Stille coupling, which uses organotin reagents, can also be employed for this purpose. acs.org These methods allow for the synthesis of a wide array of derivatives with tailored electronic and steric properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. researchgate.netnih.gov

Reactions with Active Methylene (B1212753) Compounds and Annulation Reactions

The reactivity of the chromen-2-one system, particularly at the C3-C4 double bond, allows for reactions with active methylene compounds. These reactions, often of the Knoevenagel or Michael addition type, are valuable for constructing more complex molecular architectures. cas.cnresearchgate.netnih.govmdpi.com

In related 3-formylchromones, condensation with active methylene compounds like malonic acid derivatives or 2,4-pentanedione occurs in the presence of a base. researchgate.netmdpi.com These reactions lead to the formation of new carbon-carbon bonds and can be followed by cyclization or rearrangement to yield diverse heterocyclic systems. researchgate.netmdpi.com For example, the reaction of 3-formylchromone with 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a substituted pyridine (B92270) derivative through a cascade of condensation, ring-opening, and cyclization steps. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key transformation pathway. nih.gov For instance, the reaction of 2-trifluoromethyl-3-nitro-2H-chromenes with stabilized azomethine ylides results in a [3+2] cycloaddition, leading to the stereoselective formation of chromeno[3,4-c]pyrrolidines. mdpi.com The electron-withdrawing trifluoromethyl group at the C-2 position plays a crucial role in activating the double bond for this cycloaddition and enhancing the stereoselectivity of the reaction. mdpi.com

Table 2: Examples of Annulation Reactions with Related Chromene Derivatives

Chromene Derivative Reagent Reaction Type Product
2-Trifluoromethyl-3-nitro-2H-chromenes Stabilized azomethine ylides [3+2] Cycloaddition Chromeno[3,4-c]pyrrolidines

This table provides examples from related chromone (B188151) systems to illustrate the types of annulation reactions possible.

Heterocyclic Ring Fusions and Rearrangement Processes

The chromen-2-one scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems. The inherent reactivity of the lactone ring and the C3-C4 double bond allows for various ring-opening and subsequent rearrangement and cyclization reactions.

For example, the pyrone ring of chromone derivatives can be opened by nucleophilic attack, leading to intermediates that can rearrange to form different heterocyclic systems. mdpi.com The reaction of condensation products of 3-formylchromone with primary amines or formamide (B127407) can lead to the rearrangement of the chromone system into pyridine derivatives. mdpi.com

Furthermore, coumarin-fused diazirines have been synthesized, which upon photolysis, generate carbenes that can undergo various insertion and addition reactions. rsc.org While this specific example relates to a diazirine fused to the coumarin, it highlights the potential for the chromen-2-one core to be incorporated into systems that undergo significant rearrangement processes upon external stimuli like light.

Synthesis of Fused Chromene Derivatives

The synthesis of fused chromene derivatives often involves the strategic functionalization and subsequent cyclization of a coumarin scaffold. In the context of this compound, the reactivity of the C3-C4 double bond and the lactone functionality can be exploited to build additional rings.

Research into the reactivity of related coumarin systems suggests that the double bond can act as a dienophile or a Michael acceptor. For instance, while not involving the trifluoromethyl derivative specifically, the synthesis of dihydrobenzofuro[3,2-b]chromenes has been achieved from dihydroxychalcones, showcasing a pathway to fused systems. nih.gov General strategies for creating fused chromenes often rely on reactions that build upon the existing coumarin core. One common approach is the Knoevenagel condensation of salicylaldehydes with active methylene compounds, which forms the initial chromen-2-one ring that can be further elaborated. asianpubs.org

Although direct examples detailing the use of this compound as a starting material for fused derivatives are not extensively documented in readily available literature, the principles of coumarin chemistry suggest its potential in such transformations. The powerful electron-withdrawing effect of the CF3 group would enhance the electrophilicity of the C4 position, making it a prime candidate for conjugate addition reactions that could initiate a sequence leading to a fused ring system.

Cycloaddition Reactions Leading to Polycyclic Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic compounds in a stereocontrolled manner. The C3-C4 double bond in this compound makes it a potential candidate for participation in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] dipolar cycloadditions.

[3+2] Dipolar Cycloadditions:

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.eduwikipedia.org The electron-deficient nature of the double bond in this compound, due to the adjacent trifluoromethyl and carbonyl groups, makes it an excellent dipolarophile. It can react with various 1,3-dipoles like nitrones, azides, and nitrile oxides. uchicago.eduwikipedia.org For example, the reaction of an alkene with a nitrone typically yields an isoxazolidine (B1194047) ring. wikipedia.org A general scheme for a [3+2] cycloaddition is shown below:

Reactant A (1,3-Dipole)Reactant B (Dipolarophile)Product (Five-membered heterocycle)
NitroneAlkeneIsoxazolidine
AzideAlkeneTriazoline
Nitrile OxideAlkeneIsoxazoline

This table represents generalized [3+2] cycloaddition reactions.

A specific application involving a trifluoromethylated substrate is the one-pot (3+2) cycloaddition–isomerization–oxidation sequence between 2,2,2-trifluorodiazoethane (B1242873) and styryl derivatives to synthesize 5-aryl-3-trifluoromethylpyrazoles. nih.gov This demonstrates the utility of trifluoromethylated building blocks in cycloaddition chemistry.

[3+3] Cycloaddition Reactions:

Formal [3+3] cycloaddition reactions offer a route to six-membered heterocyclic rings. acs.org These often proceed in a stepwise manner. For instance, the reaction of enoldiazoacetates with nitrones, catalyzed by a chiral dirhodium carboxylate, can produce 3,6-dihydro-1,2-oxazines with high enantioselectivity. acs.org While specific examples employing this compound in [3+3] cycloadditions are not prominent, its activated double bond suggests it could be a viable partner in such reactions.

Mechanistic Investigations of Key Chemical Transformations

The mechanism of any transformation involving this compound is intrinsically linked to the electronic properties conferred by the trifluoromethyl group.

In the case of cycloaddition reactions , the mechanism is typically concerted and pericyclic. The regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org For a [3+2] cycloaddition with a nitrone, the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the outcome. Given that the C3-C4 double bond of this compound is electron-poor, the dominant interaction would likely be between the HOMO of the 1,3-dipole and the LUMO of the chromene derivative. wikipedia.org

For the synthesis of fused systems , if proceeding through a Michael addition pathway, the mechanism would involve the nucleophilic attack at the C4 position. The proposed mechanism for the formation of certain fused imino(amino)chromenes from salicylaldehyde (B1680747) and malononitrile (B47326) involves a retro-Michael reaction followed by intramolecular cyclization and isomerization, highlighting the complex, multi-step nature of these syntheses. mdpi.com

A detailed mechanistic study of a specific reaction involving this compound would likely employ computational methods, such as Density Functional Theory (DFT) calculations, to map the potential energy surface, identify transition states, and rationalize the observed stereochemical and regiochemical outcomes. Such studies have been successfully used to understand the cycloaddition of trifluorodiazoethane with alkenes. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethyl Chromen 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including 3-(trifluoromethyl)chromen-2-one analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound analogues, the aromatic protons of the chromen-2-one core typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene (B151609) ring. For instance, in a related compound, 3-methyl-chromen-2-one, the aromatic protons are observed in this region. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group at the 3-position influences the electronic environment of the proton at the 4-position, often shifting it further downfield.

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.0 - 8.0Multiplet
H-4Shifted downfield due to CF₃Singlet or coupled with other ring protons

This table is generated based on typical values for coumarin (B35378) derivatives and the expected electronic effects of the trifluoromethyl group.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound analogues. The spectrum reveals the number of unique carbon atoms and provides insights into their hybridization and chemical environment. The carbonyl carbon (C-2) of the lactone ring is characteristically found at a low field, typically around δ 160 ppm. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms, with a typical chemical shift in the range of δ 120-130 ppm and a large coupling constant (J_C-F) of approximately 270 Hz. rsc.org The other sp² hybridized carbons of the chromen-2-one ring resonate in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substituents on the aromatic ring. libretexts.org

Carbon Atom Typical Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O (C-2)~160Singlet
CF₃120 - 130Quartet
Aromatic/Olefinic Carbons115 - 155Singlet or Quartet (if close to CF₃)

This table is generated based on data from related trifluoromethylated and coumarin compounds. rsc.org

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. aiinmr.comwikipedia.org For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group. In many trifluoromethyl-containing organic compounds, the ¹⁹F chemical shift appears in the range of δ -60 to -80 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu For example, the ¹⁹F NMR spectrum of 3,5-bis(trifluoromethyl)phenyl trifluoromethanesulfonate (B1224126) shows a signal at -73.5 ppm for the triflate group and -63.9 ppm for the aromatic CF₃ groups. rsc.org This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl group within the molecule.

Fluorine Nucleus Typical Chemical Shift (δ, ppm) Multiplicity
CF₃-60 to -80Singlet

This table is generated based on typical values for trifluoromethyl-containing organic compounds. rsc.orgcolorado.edursc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For this compound analogues, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band typically appears in the region of 1700-1750 cm⁻¹. The exact position can be influenced by the electronic effects of substituents on the coumarin ring. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the region of 1100-1300 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ region.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Lactone)1700 - 1750Strong
C-F (Trifluoromethyl)1100 - 1300Strong
C=C (Aromatic)1450 - 1600Medium to Weak

This table is generated based on typical IR absorption frequencies for coumarins and trifluoromethyl compounds. youtube.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₁₀H₅F₃O₂. In addition to the molecular ion peak, the mass spectrum also shows characteristic fragmentation patterns. The loss of a CF₃ radical is a common fragmentation pathway for trifluoromethyl-containing compounds. Other fragments may arise from the cleavage of the lactone ring. Analysis of these fragments helps to piece together the molecular structure.

Advanced Spectroscopic Techniques

The unique electronic and photophysical properties of coumarin derivatives, particularly those functionalized with moieties like the trifluoromethyl group, are extensively studied using advanced spectroscopic techniques. Fluorescence and UV-Vis spectroscopy are fundamental tools for elucidating the structural and electronic characteristics of these molecules, providing insights into their potential applications.

Fluorescence Spectroscopy for Photophysical Properties and Probes

Fluorescence spectroscopy is a powerful method for investigating the photophysical behavior of this compound analogues. The coumarin scaffold is inherently fluorescent, but its emission properties, such as intensity, wavelength, Stokes shift, and quantum yield, are highly sensitive to the nature and position of substituents on the chromen-2-one core.

While detailed photophysical studies on the parent this compound are not abundant, research on related analogues, especially those with a trifluoromethyl group at the 4-position, provides significant insights. rsc.org The trifluoromethyl group, being strongly electron-withdrawing, significantly modulates the electronic distribution within the molecule, which in turn influences the characteristics of the first excited state (S1) from which fluorescence emission occurs. nih.gov This modification can lead to desirable properties such as large Stokes shifts, which is the difference between the absorption and emission maxima. Large Stokes shifts are particularly valuable for applications in fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios. nih.govnih.gov

For instance, a series of novel 7-dialkylamino-4-trifluoromethylcoumarins have been developed for bioconjugation and advanced microscopy applications. nih.gov These compounds exhibit absorption maxima in the range of 413–480 nm and emission maxima from 527–668 nm, resulting in substantial Stokes shifts. nih.gov The introduction of hydrophilic groups, such as sulfonic acid or phosphate (B84403) residues, enhances their utility in aqueous biological environments. nih.govnih.gov One such phosphorylated dye, with absorption and emission maxima at 472 nm and 623 nm respectively, has been successfully used in super-resolution stimulated emission depletion (STED) microscopy, achieving optical resolutions below 70 nm. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also critically dependent on the molecular structure and the solvent environment. Studies on iminocoumarins compared to their coumarin analogues have shown that substitution on the core structure can enhance fluorescence efficiency in polar solvents. academie-sciences.fr For many coumarin derivatives, the dipole moment is higher in the excited state than in the ground state, indicating a significant intramolecular charge transfer (ICT) character upon excitation. academie-sciences.frphyschemres.org This ICT nature is often responsible for the sensitivity of their fluorescence to solvent polarity. physchemres.org

The utility of these compounds as fluorescent probes is a major area of research. Their bright, photostable fluorescence and large Stokes shifts make them excellent candidates for markers in far-field optical microscopy and nanoscopy. nih.govnih.gov By modifying the coumarin structure, probes can be designed for specific purposes, such as immunolabeling procedures where the dyes are equipped with a reactive carboxy group for attachment to biomolecules. nih.gov

Table 1: Photophysical Properties of Selected Coumarin Analogues

Compound/Analogue Solvent Absorbance Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (nm) Quantum Yield (Φ_f) Reference
7-Amino-4-trifluoromethylcoumarin (Coumarin 151) Various - - ~95 - academie-sciences.fr
Phosphorylated 3-[2-(2-pyridyl)ethenyl]-4-trifluoromethylcoumarin derivative Aqueous Buffer 472 623 151 - nih.gov
3-Benzoxazol-2-yl-chromen-2-one Chloroform 382 430 48 0.88 researchgate.net
Coumarin 1 Ethanol (B145695) 373 - - 0.73 omlc.org
Cresyl Violet Ethanol - - - 0.58 researchgate.net

Note: This table presents data for various coumarin analogues to illustrate the range of photophysical properties. Data for the specific parent compound this compound is limited in published literature.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is an essential technique for characterizing the electronic structure of this compound and its analogues. Molecules containing multiple bonds and heteroatoms with lone pairs, such as coumarins, have characteristic electronic transitions that result in absorption in the ultraviolet and visible regions of the electromagnetic spectrum. These molecules are known as chromophores.

The absorption spectrum of a typical coumarin derivative arises from π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) electronic transitions. The π→π* transitions are generally high-intensity (high molar extinction coefficient, ε) and correspond to the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. researchgate.net The n→π* transition, which involves exciting a non-bonding electron from the carbonyl oxygen to a π* orbital, is typically much weaker and occurs at a longer wavelength. cdnsciencepub.com In many coumarin spectra, this transition is often obscured by the more intense π→π* bands. cdnsciencepub.com

The position and intensity of these absorption bands are highly dependent on the substituents attached to the coumarin ring. The introduction of a trifluoromethyl (-CF3) group at the 3-position influences the electronic transitions due to its strong electron-withdrawing nature. This can be analyzed through comparative studies with other substituted coumarins. For example, substituting the coumarin nucleus with chromophores like -OH or -OCH3 perturbs the electronic transitions, often causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin. cdnsciencepub.com

Computational methods, such as time-dependent density functional theory (TD-DFT), are frequently used in conjunction with experimental UV-Vis spectroscopy to provide a more detailed understanding of the electronic transitions. nih.govmdpi.com These calculations help to assign the observed absorption bands to specific molecular orbital transitions and predict how structural modifications will affect the absorption spectrum. nih.gov The electronic effects of different substituents can be systematically investigated to understand their influence on the stability and reactivity of the coumarin derivatives. nih.govresearchgate.net

Table 2: UV-Vis Absorption Maxima for Selected Coumarin Analogues

Compound/Analogue Substituents Solvent Absorption Maxima (λ_max, nm) Reference
Coumarin Unsubstituted Ethanol ~275, ~311 cdnsciencepub.com
Umbelliferone 7-Hydroxy Ethanol ~255, ~325 cdnsciencepub.com
Esculetin 6,7-Dihydroxy Ethanol ~260, ~300, ~348 cdnsciencepub.com
Scopoletin 6-Methoxy, 7-Hydroxy Ethanol ~253, ~300, ~345 cdnsciencepub.com
3-Benzoxazol-2-yl-chromen-2-one 3-Benzoxazol-2-yl Chloroform 382 researchgate.net
4-Hydroxycoumarin Derivative 3-(phenyl-prop-2-enoyl), 4-Hydroxy DMSO ~310-330 researchgate.net

Note: This table illustrates the effect of various substituents on the UV-Vis absorption of the coumarin core. The data is for a selection of analogues.

Computational Chemistry and Theoretical Studies on 3 Trifluoromethyl Chromen 2 One

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. irjweb.com These methods are used to determine the optimized molecular geometry and to analyze the electronic characteristics that govern the molecule's reactivity and interaction potential. irjweb.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, indicating the molecule is more likely to engage in chemical reactions. irjweb.com DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to calculate these energy levels. irjweb.comresearchgate.net While specific calculations for 3-(Trifluoromethyl)chromen-2-one are not detailed in the available literature, the presence of the electron-withdrawing trifluoromethyl group (-CF3) at the 3-position is expected to significantly lower both the HOMO and LUMO energy levels compared to the unsubstituted chromen-2-one core, thereby influencing its reactivity profile. Density functional theory can also be used to calculate global reactivity parameters, as shown in the table below. irjweb.com

Table 1: Key Global Reactivity Parameters Derived from HOMO-LUMO Energies This table presents the formulas for key global reactivity parameters that can be calculated from HOMO and LUMO energies, as specific values for this compound are not available in the cited literature.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical basis of the structure and function of macromolecules and their complexes with ligands. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can reveal conformational changes, ligand binding stability, and the nature of intermolecular interactions. researchgate.netnih.gov

An MD simulation of this compound, either in a solvent or within the active site of a protein, would provide detailed information on its conformational flexibility. The simulation would track the trajectory of the molecule, revealing preferred conformations and the energy barriers between them. researchgate.net Analysis of the simulation can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, which is crucial for understanding its mechanism of action. nih.gov For instance, simulations can track the timeline and percentage of hydrogen bond formation between a ligand and specific amino acid residues of a target protein. nih.gov

In Silico Approaches for Biological Activity Prediction and Target Identification

In silico methods are instrumental in modern drug discovery, providing rapid and cost-effective means to predict the biological activity of compounds and identify their potential molecular targets. nih.gov These approaches include molecular docking, pharmacophore modeling, and virtual screening.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is widely used to understand binding mechanisms and to rank potential drug candidates based on their binding affinity, which is often represented by a docking score. nih.gov

While specific docking studies for this compound were not found, research on structurally similar compounds provides valuable insights. For example, a study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives identified them as antagonists of the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. acs.org The study involved synthesizing various analogues and testing their ability to inhibit calcium mobilization in cells expressing the P2Y6 receptor. acs.org The results, summarized in the table below, demonstrate how modifications to the chromene scaffold affect biological activity. acs.org Such studies highlight how docking can guide the design of potent and selective inhibitors by predicting how subtle structural changes influence binding. nih.govfrontiersin.org

Table 2: Biological Activity of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6R Antagonists acs.org Data from a study on derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene, a structurally related compound.

CompoundSubstitution at 6-positionIC50 (µM)
Reference Cmpd -I (Iodo)3.49
Analogue 1 -Br (Bromo)3.49
Analogue 2 -CN (Cyano)1.83
Analogue 3 -C≡CH1.13
Analogue 4 -C≡C-Si(CH3)31.05

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. mdpi.comnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases in a process known as virtual screening. researchgate.net

This approach helps to identify novel "hit" compounds that possess the necessary structural features for biological activity but may have entirely new chemical scaffolds. The identified hits are then typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, to select the most promising candidates for experimental testing. mdpi.comnih.gov The integration of pharmacophore modeling, virtual screening, and subsequent MD simulations provides a comprehensive workflow for discovering and optimizing novel inhibitors for therapeutic targets. researchgate.net

Binding Affinity and Interaction Energy Calculations

Computational methods are pivotal in elucidating the binding mechanisms of small molecules like this compound with biological targets. Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, can be quantitatively estimated through various computational techniques. These methods provide insights into the thermodynamics of the binding process, which is governed by changes in potential energy, solvation energy, and configurational entropy. nih.govresearchgate.net

Physics-based models are commonly employed to calculate binding affinities. nih.gov These models often involve molecular mechanics force fields to describe the potential energy of the system. researchgate.net The total binding free energy is a sum of the changes in enthalpic and entropic contributions upon ligand binding. Key components of these calculations include the intermolecular interaction energy between the ligand and the protein, the desolvation penalties for both molecules, and the conformational entropy changes. nih.gov

Studies on related trifluoromethyl-substituted compounds have shown that the crystal packing is often stabilized by a cooperative interplay of weak intermolecular interactions. researchgate.net For instance, in trifluoromethyl derivatives of N-methyl-N-phenylbenzamides, interactions such as C-H···O=C, C-H···π, and C(sp2)/(sp3)-H···F-C(sp3) hydrogen bonds, along with π···π and C(sp3)-F···F-C(sp3) interactions, play a significant role. researchgate.net The electrostatic contribution to these weak hydrogen bonds has been observed to follow the order: C-H···O=C > C-H···F-C(sp3) > C-H···π. researchgate.net

The calculation of interaction energies can be performed using methods like the PIXEL method, which partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components. rsc.org Such analyses on analogous fluorinated compounds have revealed that interactions involving fluorine are largely dispersive in character, although some can have a significant coulombic origin. rsc.org For this compound, the coumarin (B35378) core provides opportunities for π-π stacking interactions and hydrogen bonding involving the carbonyl oxygen, while the trifluoromethyl group can engage in specific interactions that contribute to binding affinity and selectivity.

Advanced computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) are also utilized to estimate binding free energies. nih.govresearchgate.net These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate picture of the binding process in an aqueous environment.

Table 1: Key Intermolecular Interactions Involving the Trifluoromethyl Group

Interaction TypeDescriptionPotential Contribution to Binding
C-H···F-C Hydrogen Bond A weak hydrogen bond formed between a C-H donor and a fluorine atom of the CF3 group.Can contribute to the specificity and stability of the binding pose.
Halogen Bond An attractive interaction between the electrophilic region on a halogen atom (in this case, fluorine) and a nucleophilic site.Can play a role in directing the orientation of the ligand within the binding pocket.
Dipole-Dipole Interactions The highly polar C-F bonds in the CF3 group create a strong local dipole that can interact favorably with polar residues in the binding site.Enhances the electrostatic component of the interaction energy.
Dispersion Forces Also known as London dispersion forces, these are attractive forces arising from temporary fluctuations in electron density.The fluorine atoms contribute to the overall surface area and polarizability, influencing dispersion interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For derivatives of this compound, QSAR studies can be employed to understand how modifications to the chromen-2-one scaffold or the introduction of other substituents affect a particular biological activity. A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors.

A relevant example is the QSAR study conducted on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. nih.gov In this study, the inhibitory concentration (IC50) values were correlated with the structural features of the compounds. Such studies often reveal that specific substitutions at certain positions on the chromene ring can significantly impact biological activity. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor. nih.gov

Similarly, QSAR studies on other trifluoromethyl-containing compounds have highlighted the importance of electronic effects. For example, a study on the antimutagenic activity of benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones showed that the activity increased with electron-withdrawing substituents. nih.gov The trifluoromethyl group is a strong electron-withdrawing group, and its influence on the electronic properties of the coumarin ring in this compound would be a critical parameter in any QSAR model.

The general workflow for a QSAR study involving this compound and its analogs would involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

QSPR studies, on the other hand, would focus on predicting the physicochemical properties of this compound derivatives, such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for the pharmacokinetic profile of a potential drug candidate.

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor ClassExamplesRelevance to this compound
Constitutional Molecular weight, number of atoms, number of rings.Basic structural information.
Topological Connectivity indices (e.g., Randić index), shape indices.Describe the atomic connectivity and overall shape of the molecule.
Geometrical Molecular surface area, molecular volume, principal moments of inertia.Relate to the size and three-dimensional shape, which are important for receptor fit.
Electronic Dipole moment, partial charges, HOMO/LUMO energies, electrostatic potential.The electron-withdrawing trifluoromethyl group significantly impacts these properties. nih.gov
Hydrophobic LogP (octanol-water partition coefficient).A key determinant of membrane permeability and distribution.

Biological Activities of 3 Trifluoromethyl Chromen 2 One Derivatives: Mechanisms and Pharmacological Targets

Anti-Cancer and Anti-Proliferative Properties

The fight against cancer continuously demands novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. Derivatives of 3-(Trifluoromethyl)chromen-2-one have emerged as a promising class of compounds, demonstrating significant anti-proliferative effects across a range of human cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HeLa, SCC-40, A-549)

A notable study detailed the synthesis of several 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives and evaluated their in vitro anticancer activity against human breast cancer (MCF-7), human cervical cancer (HeLa), and human oral squamous cell carcinoma (SCC-40) cell lines. growingscience.com The results indicated that these compounds exhibit potent anti-proliferative activity, particularly against HeLa and MCF-7 cells, at low concentrations. growingscience.com Importantly, the derivatives showed low toxicity towards non-malignant peripheral blood mononuclear cells (PBMCs), suggesting a degree of tumor selectivity. growingscience.com

The anti-cancer potential of the broader coumarin (B35378) class is well-documented against these and other cell lines. For instance, various 3-substituted coumarin derivatives have shown cytotoxic effects against HeLa cells and human lung cancer cell line A-549. researchgate.netnih.gov Specifically, coumarin-3-carboxamide derivatives displayed potent activity against HeLa cells, with some compounds showing efficacy comparable to the standard drug doxorubicin. jst.go.jp Similarly, studies on 3,5,8-trisubstituted coumarins revealed significant cytotoxic effects against MCF-7 breast cancer cells. nih.gov The presence of a trifluoromethyl group on the phenyl ring of some coumarin derivatives has been correlated with the highest cytotoxic activity against tested cancer cell lines, underscoring the importance of this functional group in enhancing anti-cancer properties. mdpi.com

Table 1: Anticancer Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Activity Reference
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one HeLa Good anti-proliferative potency at ≤ 10 μg/ml growingscience.com
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one MCF-7 Good anti-proliferative potency at lower concentrations growingscience.com
3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one SCC-40 Moderately active growingscience.com
Coumarin derivatives with -CF3 on phenyl ring Various Highest cytotoxic activity mdpi.com
3-(Coumarin-3-yl)-acrolein derivatives A-549 Potent inhibitory activity researchgate.netnih.gov
3-(Coumarin-3-yl)-acrolein derivatives HeLa Remarkable inhibitory activity researchgate.net
Coumarin-3-carboxamide derivatives HeLa Potent activity (IC50 = 0.39–0.75 μM for some) jst.go.jp
3,5,8-trisubstituted coumarins MCF-7 Significant cytotoxic effects nih.gov

Mechanisms of Action Including Apoptosis Induction and Cell Cycle Modulation

The anti-proliferative effects of coumarin derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Coumarin itself has been shown to induce apoptosis in HeLa cells through a mechanism dependent on mitochondria and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This process often involves the depolarization of the mitochondrial membrane and the release of cytochrome c. nih.gov Other coumarin derivatives have been found to induce a caspase-independent apoptotic-like cell death in HeLa cells, mediated by the release of apoptosis-inducing factor (AIF) from the mitochondria. researchgate.net

In addition to inducing apoptosis, these compounds can halt the cancer cell cycle at various phases, preventing their division and proliferation. Coumarin has been observed to cause cell cycle arrest at the G0/G1 phase in HeLa cells. nih.gov Other studies on coumarin-triazole conjugates have demonstrated an ability to induce S/G2 phase cell cycle arrest in cervical cancer cells. plos.org Research on curcuminoids, for comparison, has also shown the ability to arrest the cell cycle of A549 lung cancer cells at the G2/M phase. growingscience.comnih.gov These findings suggest that this compound derivatives likely exert their anticancer effects through similar mechanisms, triggering pathways that lead to controlled cell death and a halt in proliferation.

Targeting of Specific Oncogenic Proteins (e.g., Mcl-1)

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. It is frequently overexpressed in many types of cancer, where it helps tumor cells evade apoptosis and contributes to resistance against various cancer therapies. nih.govnih.gov Consequently, the development of small-molecule inhibitors that target Mcl-1 is a significant goal in oncology. nih.gov

While extensive research has led to the discovery of potent and selective Mcl-1 inhibitors, such as certain indole (B1671886) derivatives and macrocyclic compounds, a direct link between this compound derivatives and the inhibition of Mcl-1 has not been explicitly established in the reviewed literature. nih.gov However, some inhibitors with different chemical structures have shown that at higher concentrations, they can inhibit Mcl-1 in a cellular context, suggesting that this protein is a druggable target. nih.gov Given that the broader class of coumarins is known to modulate apoptosis-related proteins, the possibility that this compound derivatives could interact with Mcl-1 remains an area for future investigation.

Overcoming Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) presents a major hurdle in cancer chemotherapy, where cancer cells become resilient to a wide range of anticancer drugs. nih.govnih.gov The overexpression of anti-apoptotic proteins like Mcl-1 is a known mechanism contributing to this resistance. nih.gov

Coumarin derivatives are considered an attractive class of compounds for targeting drug-resistant cancers due to their synthetic accessibility and potential for selective action. nih.gov The incorporation of specific chemical groups, such as a bromine atom in some 3,5,8-trisubstituted coumarins, can modify the compound's lipophilicity, potentially enhancing its ability to traverse cell membranes and interact with intracellular targets in resistant cells. nih.gov While specific studies focusing on the ability of this compound derivatives to reverse or overcome MDR in cancer are not extensively reported, their general potential as anti-cancer agents suggests this is a valuable avenue for further research. The development of agents that can either kill resistant cells directly or resensitize them to existing therapies is a critical objective in cancer treatment.

Antimicrobial and Antifungal Activities

Beyond their anti-cancer properties, coumarin derivatives have demonstrated a wide range of antimicrobial activities. The unique chemical structure of the chromen-2-one core allows for modifications that can yield potent agents against various pathogens.

Broad-Spectrum Antibacterial Efficacy

The coumarin scaffold is a known pharmacophore for antibacterial agents. Its mechanism often involves binding to the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting its activity. nih.gov

Research has confirmed that coumarin derivatives containing a trifluoromethyl group possess antibacterial properties. A study evaluating 7-hydroxy-4-trifluoromethyl coumarin demonstrated its antibacterial activity against several food-poisoning bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com In contrast, some coumarin-3-carboxamide derivatives showed minimal to no activity against tested gram-positive and gram-negative bacteria, indicating that the specific substitutions on the coumarin ring are critical for antibacterial efficacy. jst.go.jp Other studies on simple coumarins suggest that their planar structure and lipophilic character facilitate penetration through bacterial cell walls, contributing to their mode of action. researchgate.net Furthermore, certain coumarin derivatives have shown the ability to inhibit the formation of bacterial biofilms, a key factor in chronic infections and antibiotic resistance. dp.tech A series of coumarin thiazoles containing a trifluoromethyl group also exhibited significant antifungal activity, with the -CF3 group being noted for greatly improving the activity compared to its non-fluorinated counterpart. researchgate.net

Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Coumarin Derivatives This table is interactive. You can sort and filter the data.

Compound Target Organism Activity Reference
7-hydroxy-4-trifluoromethyl coumarin Bacillus cereus High antibacterial activity (inhibition zone >20 mm) mdpi.com
7-hydroxy-4-trifluoromethyl coumarin Enterococcus faecium Confirmed antibacterial activity (MIC = 1.7 mM) mdpi.com
Coumarin thiazoles with -CF3 group Fusarium graminearum High antifungal activity (89% inhibition at 0.5 mg/mL) researchgate.net
Coumarin thiazoles with -CF3 group Curvularia lunata High antifungal activity (93.4% inhibition at 0.5 mg/mL) researchgate.net

Antifungal Potency Against Specific Pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani)

The coumarin scaffold is recognized for its antifungal properties against a variety of plant pathogenic fungi. Studies have shown that coumarin itself can significantly inhibit the mycelial growth of pathogens like Rhizoctonia solani. researchgate.net For instance, at a concentration of 250 ppm, coumarin demonstrated a marked inhibition of R. solani mycelial growth by 89.7% after a one-day treatment. researchgate.net These heterocyclic phenolic compounds are known to have diverse biological activities, including antifungal effects. researchgate.net

While the parent coumarin structure shows promise, specific data on the antifungal activity of this compound against Fusarium oxysporum and Rhizoctonia solani is not extensively documented in the reviewed literature. The general antifungal potential of coumarins suggests that derivatives like this compound could be valuable candidates for developing new botanical fungicides; however, targeted studies are required to determine their specific efficacy and spectrum of activity against these particular pathogens. researchgate.netresearchgate.net

Enzyme Inhibition and Receptor Modulation Pathways

The modification of the coumarin ring system, including the addition of a trifluoromethyl group, can lead to potent and selective inhibitors of various enzymes and modulators of cell surface receptors, which are implicated in a range of human diseases.

Cholinesterase (AChE, BChE) Inhibition for Neurodegenerative Disorders

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease (AD). google.com The inhibition of these enzymes increases the level of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy for treating the cognitive symptoms of AD. google.comnih.gov Coumarin derivatives have been extensively explored as cholinesterase inhibitors, with many exhibiting significant activity. nih.govfrontiersin.org

However, research into coumarin-triazole hybrids designed as dual inhibitors for AD targets has shown that the substitution pattern is critical. In one study, while many coumarin-based hybrids showed promising inhibition of AChE and BChE, the inclusion of a trifluoromethyl group on the coumarin core was found to be unfavorable, leading to a loss of activity against these enzymes. nih.gov This suggests that while the coumarin scaffold is a viable starting point for inhibitor design, the specific electronic and steric properties of the trifluoromethyl group at the 3-position may hinder effective binding within the active site gorge of cholinesterases. nih.gov

Beta-Secretase (BACE-1) Modulation

Beta-secretase 1 (BACE-1) is another primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that accumulate as plaques in the brain. nih.gov The development of BACE-1 inhibitors is a key area of research for disease-modifying therapies. nih.govyoutube.com

Coumarin-based structures have been investigated as BACE-1 inhibitors. For example, 8-acetylcoumarin is a moderate inhibitor of BACE-1. nih.govacs.org In a study focused on creating dual-target inhibitors, coumarin–triazole hybrids were synthesized and evaluated for their ability to inhibit both cholinesterases and BACE-1. nih.gov The results indicated that while some hybrids were effective, those featuring a trifluoromethyl substitution on the coumarin ring lost their inhibitory activity against BACE-1. nih.gov This finding underscores the high degree of structural specificity required for BACE-1 inhibition and suggests that the this compound scaffold may not be optimal for this particular target without further molecular modification.

Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5/15) Inhibition in Inflammatory Cascades

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. These inflammatory mediators are involved in numerous chronic inflammatory diseases. nih.govsciety.org Developing dual inhibitors of COX-2 and 5-LOX is a therapeutic strategy aimed at creating more effective and safer anti-inflammatory agents compared to traditional NSAIDs or selective COX-2 inhibitors, which can have significant side effects. nih.govresearchgate.net

Coumarins as a class have been reported to inhibit enzymes involved in inflammation. nih.govnih.gov They can interfere with the activity of lipoxygenase, and some may also hinder the induction of COX-2. nih.gov However, specific research evaluating this compound or its direct derivatives as inhibitors of COX-2 and LOX is limited. The development of dual inhibitors is complex, requiring a specific pharmacophore that can effectively bind to both enzymes. nih.gov While the coumarin nucleus is a candidate for such designs, the precise contribution and suitability of a 3-trifluoromethyl substituent for achieving potent dual inhibition remain to be determined through targeted investigation.

P2Y6 Receptor Antagonism and Its Therapeutic Implications

The P2Y6 receptor (P2Y6R) is a G protein-coupled receptor that is increasingly recognized as a therapeutic target for inflammatory, neurodegenerative, and metabolic diseases. Antagonists of this receptor have shown potential in reducing chronic neuropathic pain and other inflammatory responses.

While not chromen-2-ones, structurally related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been synthesized and identified as potent P2Y6R antagonists. These compounds were evaluated for their ability to inhibit calcium mobilization in P2Y6R-expressing cells. The research highlighted that substitutions at the 6-position of the chromene ring could significantly modulate antagonist potency. For example, the bromo derivative 4 showed an IC50 of 3.49 μM, while other analogs with trialkylsilyl-ethynyl or carbamate (B1207046) side chains demonstrated even greater potency, with IC50 values around 1 µM. This indicates that the 2-(trifluoromethyl)-chromene scaffold is a promising template for developing P2Y6R antagonists.

Table 1: Inhibitory concentration (IC50) values of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives against the P2Y6 receptor.

Antioxidant Activities and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, and compounds with antioxidant capabilities can offer therapeutic benefits. The antioxidant capacity of coumarins is well-established and can occur through multiple mechanisms, including direct scavenging of free radicals, chelation of transition metals like iron and copper, and inhibition of ROS-producing enzymes such as xanthine (B1682287) oxidase and lipoxygenase. nih.govresearchgate.net

The structure-antioxidant activity relationship for coumarins is highly dependent on the substitution pattern on the benzene (B151609) ring. nih.gov Studies on various 4-methylcoumarins have demonstrated that the presence of ortho-dihydroxy groups (catechol-like moieties) on the benzenoid ring confers significant neuroprotective and antioxidant effects. nih.gov These compounds are effective at inhibiting intracellular ROS formation and show considerable antioxidant power in chemical assays. nih.gov

Table 2: Neuroprotective and antioxidant effects of substituted 4-methylcoumarins. nih.gov

While the coumarin scaffold is a known antioxidant, there is a lack of specific data on the direct ROS scavenging or antioxidant enzyme-inhibiting properties of this compound itself. The electron-withdrawing nature of the trifluoromethyl group may influence the hydrogen-donating ability of any hydroxyl groups on the ring, which is a key mechanism for radical scavenging. Therefore, dedicated studies are needed to characterize the antioxidant profile of this specific derivative.

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Anti-HIV, Antiviral)

Beyond the well-documented applications of coumarin derivatives, the this compound scaffold is a key constituent in compounds exhibiting a range of other significant biological effects, including anti-inflammatory, anti-HIV, and broader antiviral activities. The electron-withdrawing nature of the trifluoromethyl group often plays a crucial role in modulating the potency and mechanism of action of these derivatives.

Anti-inflammatory Activity:

The coumarin nucleus is recognized as a privileged scaffold in the development of anti-inflammatory agents. rsc.org Various natural and synthetic coumarins have demonstrated the ability to suppress inflammatory pathways. rsc.orgnih.gov Research into chromone (B188151) derivatives, which share a structural resemblance to coumarins, has also revealed potent anti-inflammatory properties. For instance, a novel chromone derivative, DCO-6, was found to significantly reduce the production of key inflammatory mediators such as nitric oxide, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. nih.gov This effect was linked to the inhibition of the p38 MAPK signaling pathway, a critical regulator of inflammation. nih.gov

Specifically, derivatives incorporating the trifluoromethyl group have shown promise. A study on 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles highlighted their anti-inflammatory and analgesic properties, suggesting that the trifluoromethyl moiety contributes to these activities. acs.org The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to downregulate the expression of pro-inflammatory cytokines by interfering with signaling pathways such as NF-κB. nih.gov

Anti-HIV Activity:

The quest for novel anti-HIV agents has led to the investigation of various coumarin derivatives, which have shown potential to inhibit multiple stages of the HIV replication cycle. researchgate.net These compounds can interfere with virus-host cell attachment, membrane fusion, and the activity of crucial viral enzymes like reverse transcriptase (RT), protease, and integrase. researchgate.netijpsonline.com

The electronic properties of substituents on the coumarin ring are critical for anti-HIV activity. Studies on 6-acetyl-coumarin derivatives have indicated that the presence of an electron-withdrawing group on a phenyl ring attached to the coumarin nucleus is crucial for potent inhibitory activity against HIV-1. ijpsonline.com This observation underscores the potential of the trifluoromethyl group, a strong electron-withdrawing substituent, in the design of effective anti-HIV coumarins. While some trifluoromethyl-containing nucleoside analogs did not show anti-HIV effects, the structural context is a key determinant of activity. nih.gov Research on 3-phenylcoumarins identified several derivatives that inhibited HIV replication, with some acting as antagonists of the viral Tat protein, a key transcriptional activator. researchgate.net

Antiviral Activity:

The antiviral spectrum of chromene and coumarin derivatives extends beyond HIV to other significant human pathogens. For example, chromene derivatives have been investigated as potential inhibitors of the dengue virus, a mosquito-borne flavivirus. nih.gov In silico, in vitro, and in vivo studies suggest that these compounds can interfere with viral entry, assembly, and replication, targeting viral proteins such as the envelope protein and the NS2B-NS3 protease. nih.gov

Furthermore, the trifluoromethyl group itself is a key pharmacophore in several antiviral drugs. Studies on trifluoromethylthiolane derivatives have demonstrated activity against Herpes simplex virus type 1 (HSV-1). mdpi.com The presence of the trifluoromethyl group in these molecules is thought to contribute to the inhibition of viral replication processes, potentially by blocking DNA polymerases. mdpi.com This highlights the general utility of incorporating the CF3 group into heterocyclic scaffolds to develop novel antiviral agents.

Compound ClassBiological ActivityTarget/Mechanism of Action
3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indolesAnti-inflammatory, AnalgesicNot specified
Chromone derivative (DCO-6)Anti-inflammatoryInhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway
6-Acetyl-coumarin derivativesAnti-HIV-1Inhibition of retroviral enzymes (e.g., reverse transcriptase, protease, integrase)
3-PhenylcoumarinsAnti-HIV-1Tat protein antagonism
Chromene derivativesAnti-dengue virusInhibition of viral entry, assembly, and replication (e.g., envelope protein, NS2B-NS3 protease)
Trifluoromethylthiolane derivativesAnti-Herpes simplex virus type 1Inhibition of viral replicative processes

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the chromen-2-one core. The trifluoromethyl group at the C3-position, in particular, imparts unique electronic and lipophilic properties that are central to the structure-activity relationship (SAR).

The trifluoromethyl group is a potent electron-withdrawing group and is also highly lipophilic. These characteristics are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, in a study of coumarin derivatives as inhibitors of the anti-apoptotic protein Mcl-1, the introduction of a hydrophobic, electron-withdrawing group at the C4-position of a 6,7-dihydroxycoumarin scaffold was found to enhance inhibitory activity. nih.gov Specifically, 4-trifluoromethyl-6,7-dihydroxycoumarin was identified as a potent Mcl-1 inhibitor, underscoring the favorable contribution of the trifluoromethyl group to the compound's biological activity. nih.gov Although this study focused on a C4-substituted isomer, it provides valuable insight into the role of the trifluoromethyl group in molecular recognition and binding affinity.

In the context of 3-substituted coumarins, research on 3-phenylcoumarin (B1362560) derivatives as inhibitors of monoamine oxidase B (MAO-B) has provided more direct SAR insights. researchgate.net A derivative, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one, emerged as a potent MAO-B inhibitor with an IC50 value of 56 nM. researchgate.net This highlights that the presence of a trifluoromethyl group on a phenyl ring at the C3-position of the coumarin scaffold is highly favorable for this specific biological target. The docking-based SAR analysis revealed that the 3-phenylcoumarin scaffold fits into the active site of MAO-B, and the substituents on the phenyl ring play a crucial role in determining the inhibitory potency. researchgate.net

The SAR of coumarins as anti-HIV agents also points to the importance of the substitution pattern. For coumarin-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific structural features are required for potent activity. nih.gov While direct SAR studies on this compound as an anti-HIV agent are limited, the general principle that electron-withdrawing groups can enhance activity, as seen in 6-acetyl-coumarin derivatives, suggests that the trifluoromethyl group at C3 could be a beneficial feature. ijpsonline.com

The table below summarizes key SAR findings for trifluoromethyl-containing coumarin derivatives and related structures.

Compound/DerivativePosition of CF3 GroupBiological Target/ActivityKey SAR Findings
4-Trifluoromethyl-6,7-dihydroxycoumarinC4Mcl-1 inhibitor (Anticancer)A hydrophobic, electron-withdrawing group at the C4-position enhances inhibitory activity. nih.gov
6-Methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-oneC3 (on phenyl substituent)MAO-B inhibitorThe trifluoromethylphenyl group at the C3-position is highly favorable for potent MAO-B inhibition. researchgate.net
6-Acetyl-coumarin derivatives with electron-withdrawing groupsN/A (General finding)Anti-HIV-1An electron-withdrawing group on an attached phenyl ring is crucial for anti-HIV activity. ijpsonline.com

Applications in Materials Science and Other Scientific Disciplines

Utility as a Synthetic Building Block in Organic Chemistry

Trifluoromethyl-substituted heterocyclic compounds are valuable as synthetic building blocks, particularly in the fields of medicinal chemistry and drug discovery. ossila.comresearchgate.net These fluorinated intermediates are used in the synthesis of ligands and bioactive ingredients. ossila.com The trifluoromethyl substituent can influence the metal-binding affinity and limit reaction sites, thereby improving regioselectivity in catalytic reactions. ossila.com

While specific examples for 3-(Trifluoromethyl)chromen-2-one are not extensively detailed, the closely related chromene scaffold demonstrates this utility. For instance, derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been synthesized and serve as a foundational structure for developing P2Y6 receptor antagonists. nih.gov This highlights the role of the trifluoromethyl-chromene core as a versatile scaffold for creating more complex and functionally diverse molecules. nih.gov The development of synthetic methods for creating trifluoromethylated heterocycles is an active area of research, underscoring their importance as starting materials for novel fluorinated compounds in medicinal and agrochemical applications. researchgate.net

Applications in Polymer Science (e.g., as Photoinitiators)

Information regarding the specific application of this compound as a photoinitiator in polymer science is not detailed in the available research. However, the broader class of coumarin (B35378) derivatives has been investigated for various applications in polymer chemistry, including as fluorescent probes and photosensitive materials. The unique photophysical properties of the coumarin scaffold, combined with the electronic effects of the trifluoromethyl group, suggest potential for further investigation in this area.

Role in Agrochemical Development

The incorporation of fluorine and fluorine-containing groups is a significant strategy in modern agrochemical research. nih.govresearchgate.net The trifluoromethyl (CF3) group is a prominent feature in many successful pesticides, including fungicides, herbicides, and insecticides. nih.govnih.gov Its inclusion in a molecule can lead to improved efficacy and better environmental profiles compared to non-fluorinated analogues. bohrium.com The CF3 group can enhance metabolic stability and bioavailability, crucial properties for effective crop protection agents. bohrium.com

More than 70% of commercial agrochemicals contain a heterocyclic scaffold, which often serves as a pharmacophore with biological activity. nih.gov Trifluoromethylpyridine (TFMP) derivatives, for example, are key components in over 20 agrochemicals with ISO common names. researchgate.net While the direct role of this compound in commercial agrochemicals is not specified, its structure, combining a heterocyclic chromenone ring with a trifluoromethyl group, aligns with established design principles for developing new, effective agrochemicals. bohrium.comnih.gov

Environmental Fate and Reactivity Studies

The environmental fate of organofluorine compounds is a subject of significant environmental interest. concawe.eu Concerns have been raised about certain classes of poly- and perfluoroalkyl substances (PFAS) due to their persistence, bioaccumulation potential, and toxicity (PBT characteristics). concawe.eu This has led to increased scrutiny of fluorinated chemicals and their life cycle in the environment. concawe.eu

Advanced Materials Development

Fluorinated heterocyclic compounds are increasingly recognized for their potential in the development of advanced functional materials. rsc.org The unique electronic properties conferred by fluorine can be harnessed to create materials with novel optical or electronic characteristics. For example, research into trifluoromethoxylated pyridines and pyrimidines suggests their utility as building blocks for new functional materials. rsc.org

In a related context, the development of novel fluorophores for advanced applications like biological imaging often utilizes fluorinated heterocyclic cores. Boron-chelated salicylhydrazone (BOSHY) fluorophores, which can incorporate trifluoromethylphenyl groups, have been synthesized for their dual-state emission properties, making them useful for imaging lipid droplets in living cells. acs.org While not based on a chromenone scaffold, this research demonstrates the principle of using trifluoromethylated heterocycles to build sophisticated molecular probes and materials. acs.org The existence of various derivatives, such as 4-(Octoxymethyl)-3-(trifluoromethyl)chromen-2-one, indicates that the this compound core is a platform for chemical modification, potentially leading to the creation of new advanced materials. nih.gov

Research Findings on Trifluoromethylated Chromenes and Related Compounds

Compound Class/ScaffoldResearch FocusKey FindingReference(s)
3-Nitro-2-(trifluoromethyl)-2H-chromene Synthetic UtilityServes as a scaffold for synthesizing 6-alkynyl analogues that act as P2Y6 receptor antagonists. nih.gov
Trifluoromethylpyridine (TFMP) Agrochemical ApplicationThe TFMP moiety is a key structural motif in over 20 different agrochemicals, including herbicides and fungicides. researchgate.net
Organofluorine Compounds Agrochemical IndustryThe introduction of fluorine-containing groups like -CF3 is a major strategy to enhance the efficacy and metabolic stability of pesticides. nih.govbohrium.comresearchgate.net
Boron-Chelated Salicylhydrazones (BOSHYs) Advanced MaterialsIncorporation of a trifluoromethylphenyl group into a complex fluorophore creates a material with dual-state emission suitable for bio-imaging. acs.org

Future Perspectives and Emerging Research Trajectories

Rational Design of Next-Generation 3-(Trifluoromethyl)chromen-2-one Analogues with Enhanced Specificity

The future of drug discovery involving the this compound scaffold lies in the rational design of analogues with heightened specificity for their biological targets. This approach moves beyond broad-spectrum activity to create molecules that interact selectively with a single target or a specific disease-related pathway, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core structure of this compound and evaluating the resulting changes in biological activity, researchers can elucidate the key molecular features required for potent and selective inhibition. For instance, studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists revealed that substitutions at the 6-position with linear alkynes and extending amide chains could significantly enhance antagonistic affinity. nih.gov Specifically, trimethylsilyl-ethynyl and triethylsilyl-ethynyl derivatives showed a threefold greater antagonistic affinity than the reference compound. nih.gov

Computational modeling and molecular docking are powerful tools in the rational design process. These methods allow for the in-silico prediction of how different analogues will bind to a target protein, guiding the synthesis of the most promising candidates. nih.govnih.gov This approach saves time and resources by prioritizing compounds with the highest predicted affinity and specificity. The discovery of novel coumarin-based TNF-alpha inhibitors was guided by preparing various derivatives around the coumarin (B35378) core to optimize in vitro inhibitory activity. nih.govresearchgate.net

Table 1: Structure-Activity Relationship Insights for Coumarin Derivatives

Scaffold PositionModificationImpact on ActivityReference
C3, C6, C7General substitutionMost suitable active sites for modification researchgate.net
C6Linear alkynes, extending amide chainsEnhanced P2Y6R antagonistic affinity nih.gov
C7SubstitutionInteresting for MAO-B enzyme inhibition nih.gov
C4, C7DisubstitutionFavored antiviral activity nih.gov

Discovery of Novel Biological Targets and Therapeutic Modalities

While this compound derivatives have been explored for various biological activities, the full spectrum of their potential targets and therapeutic applications remains to be uncovered. Future research will likely focus on identifying new proteins and pathways that are modulated by these compounds, opening up novel therapeutic avenues.

High-throughput screening (HTS) of large chemical libraries containing this compound analogues against a wide array of biological targets is a key strategy for this discovery process. This can lead to the identification of compounds with unexpected activities. For example, a combined pharmacophore screening procedure led to the discovery of novel androgen receptor antagonist chemotypes, distinct from existing drugs, which could be crucial for overcoming drug resistance in prostate cancer. nih.gov

Furthermore, the exploration of these compounds for activity against challenging diseases with unmet medical needs is a significant area of future research. This includes neurodegenerative diseases, various cancers, and inflammatory conditions. nih.govmdpi.comnih.gov Coumarin derivatives have already shown promise as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant for Parkinson's disease, and as potential agents against Alzheimer's disease. nih.govnih.govresearchgate.net

Continued Development of Green and Sustainable Synthetic Methodologies

The chemical synthesis of this compound and its analogues is an area ripe for innovation, with a strong emphasis on developing greener and more sustainable methods. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and high temperatures. asianpubs.org

Future research will prioritize the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient processes like microwave-assisted synthesis. oiccpress.comresearchgate.netnih.gov For instance, the use of nano sulfated-titania as a solid acid catalyst under solvent-free conditions has been shown to be a highly efficient and green method for the synthesis of 4-(trifluoromethyl)coumarins. oiccpress.com Similarly, a photocatalysis strategy using inexpensive sodium triflinate as the CF3 source under ambient conditions presents a metal- and oxidant-free route for the direct trifluoromethylation of coumarins. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contributes to a more sustainable process by reducing waste and improving efficiency. researchgate.net

Biocatalysis, which utilizes enzymes to perform chemical transformations, is another promising green approach. iajesm.in Enzymes operate under mild conditions and can offer high regio- and stereoselectivity, reducing the need for protecting groups and purification steps. iajesm.in

Table 2: Green Synthesis Approaches for Trifluoromethylated Coumarins

MethodKey FeaturesAdvantagesReference
Nano sulfated-titania catalysisSolid acid catalyst, solvent-freeEnvironmentally benign, high yields, reusable catalyst oiccpress.com
PhotocatalysisMetal- and oxidant-free, ambient conditionsEco-friendly, uses inexpensive reagents researchgate.net
Catalyst-free synthesisMild conditionsHigh yields, simplified procedure mdpi.comsemanticscholar.org
Silica-immobilized L-prolineSolvent-free, microwave or oven heatingEconomical, easy to operate, reusable catalyst nih.govresearchgate.net

Integration of Omics Technologies with Chemical Biology Approaches

The convergence of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with chemical biology offers a powerful paradigm for understanding the mechanism of action of this compound derivatives. This integrated approach allows for a systems-level view of how these compounds affect cellular processes. nih.govfrontiersin.org

By treating cells or organisms with a specific this compound analogue and then analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the pathways and networks that are perturbed. nih.gov This can provide crucial clues about the compound's mechanism of action and potential off-target effects. The integration of multi-omics data can provide a more comprehensive understanding of biological systems and aid in the identification of new biomarkers and therapeutic targets. mdpi.com

This approach is particularly valuable for complex diseases like cancer, where a holistic understanding of the intricate molecular interactions is essential for developing effective therapies. frontiersin.orgmdpi.com

Exploration of Multifunctional Chromen-2-one Scaffolds for Complex Biological Problems

The inherent versatility of the chromen-2-one scaffold, combined with the unique properties of the trifluoromethyl group, makes it an ideal platform for developing multifunctional molecules. nih.gov These are single chemical entities designed to interact with multiple biological targets simultaneously, a concept known as polypharmacology.

This strategy is particularly relevant for complex diseases that involve multiple pathological pathways, such as Alzheimer's disease and cancer. nih.gov For example, a single molecule could be designed to inhibit an enzyme, chelate metal ions, and reduce oxidative stress, all of which are implicated in the progression of Alzheimer's. Research into multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives has already shown potential in this area. nih.gov

The development of these multifunctional scaffolds requires a deep understanding of the SAR for each target and sophisticated synthetic strategies to combine the necessary pharmacophores into a single, effective molecule. The functionalization of the 2-trifluoromethyl chromenone core at various positions provides a route to highly complex and functionalized heterocycles, which can serve as precursors for these multifunctional agents. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-(Trifluoromethyl)chromen-2-one derivatives, and how do reaction conditions influence yield?

Answer: The synthesis of this compound derivatives typically involves cyclization reactions or condensation of substituted salicylaldehydes with trifluoromethyl-containing ketones. Key steps include:

  • Reagents : Use of tetrahydrofuran (THF) as a solvent, triethylamine (Et3N) for deprotonation, and hydrogen peroxide (H2O2) for oxidation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress, with typical reaction times ranging from 3 days at room temperature for cyclophosphazene-based intermediates .
  • Purification : Column chromatography or recrystallization is employed to isolate pure products, with yields often dependent on substituent steric/electronic effects .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound analogs?

Answer:

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Essential for verifying substituent positions and detecting trifluoromethyl (-CF3) groups via characteristic splitting patterns (e.g., coupling constants ~3–5 Hz for CF3-adjacent protons) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the chromenone core, particularly when bulky substituents introduce steric hindrance .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching frequencies (~1700–1750 cm<sup>−1</sup>) and hydroxyl (O–H) groups in intermediates .

Q. How can preliminary biological screening guide the selection of this compound derivatives for further study?

Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) to evaluate activity against Gram-positive/negative bacteria or fungi. Derivatives with electron-withdrawing groups (e.g., -NO2) often show enhanced potency .
  • Enzyme Inhibition : Fluorescence-based assays for urease or DNA gyrase inhibition can identify candidates with IC50 values <10 µM .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound derivatives with biological targets?

Answer:

  • Software : AutoDock Vina is recommended for its balance of speed and accuracy. Key parameters include:
    • Grid Box : Define dimensions (e.g., 20×20×20 Å) centered on the target’s active site.
    • Scoring Function : Focus on hydrogen bonding (e.g., CF3 interactions with hydrophobic pockets) and π-π stacking with aromatic residues .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) to ensure reliability .

Q. How can researchers resolve contradictions between experimental and computational data for this compound derivatives?

Answer:

  • DFT Calculations : Perform B3LYP/6-311++G(d,p) optimizations to compare theoretical vs. experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Solvent Correction : Include polarizable continuum models (PCM) in calculations to account for solvation effects in biological assays .

Q. What strategies optimize substituent effects to enhance the nonlinear optical (NLO) properties of this compound derivatives?

Answer:

  • Electron Donor-Acceptor Pairs : Introduce -OCH3 (donor) and -NO2 (acceptor) groups to increase hyperpolarizability (β), measured via Z-scan techniques .
  • Conformational Rigidity : Substituents like fused thiazole rings reduce rotational freedom, enhancing NLO response .

Key Notes for Methodological Rigor

  • Reproducibility : Document solvent grades, catalyst batches, and TLC mobile phases precisely.
  • Ethical Compliance : Adhere to OECD guidelines for biological testing and material safety data sheets (MSDS) for hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.